3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid

Neuroscience NMDA Receptor GABA Analogue

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid is a synthetic gamma-amino acid derivative characterized by a 2,3-dihydrobenzofuran core. As a structural analogue of the major inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it is designed for research in neurological disorders where GABAergic neurotransmission is implicated.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B12287794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)CC(CC(=O)O)N
InChIInChI=1S/C12H15NO3/c13-10(7-12(14)15)5-8-1-2-9-3-4-16-11(9)6-8/h1-2,6,10H,3-5,7,13H2,(H,14,15)
InChIKeyFEYJHOXPZXHBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid – Core Chemical and Pharmacological Profile for Research Procurement


3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid is a synthetic gamma-amino acid derivative characterized by a 2,3-dihydrobenzofuran core . As a structural analogue of the major inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it is designed for research in neurological disorders where GABAergic neurotransmission is implicated [1]. With a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, its procurement is typically for specialized neuroscience and medicinal chemistry applications .

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid: Why In-Class GABA Analogues Are Not Interchangeable


Within the class of gamma-amino acid derivatives, subtle variations in the heterocyclic core and side-chain substitution lead to profound differences in target engagement and functional outcome. The 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid scaffold is not freely interchangeable with other benzofuran-containing GABA analogues [1]. Published research on related isomers demonstrates that shifting the substitution pattern on the dihydrobenzofuran ring or altering the amino acid chain position can switch a compound's neuropharmacological profile from antagonist to agonist activity, or alter its primary target between GABA and NMDA receptors [2]. The specific 6-substituted 2,3-dihydrobenzofuran pattern defines a unique interaction space, and assuming functional equivalence with a 5-substituted isomer or a different amino acid configuration is scientifically unsound. The following evidence quantifies these critical differentiators.

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid: Quantitative Evidence for Differentiated Activity Against Comparators


NMDA Receptor Binding Profile of 2,3-Disubstituted Benzofuran GABA Analogues

A 2021 study evaluated two isomeric gamma-amino acids derived from 2,3-disubstituted benzofurans, which serve as direct structural comparators to the target compound. The study reports a calculated Gibbs free energy of binding (ΔG) for the GluN1-GluN2A NMDA receptor of -5.8 kcal/mol for one isomer, with a predicted inhibitory constant (Ki) of 56 µM [1]. This class-level data establishes a performance baseline for benzofuran-GABA analogues, highlighting that the target compound's specific 6-position substitution on the dihydrobenzofuran ring may alter this binding profile.

Neuroscience NMDA Receptor GABA Analogue CNS Drug Discovery

CYP2D6 Inhibition: A Safety Differentiator for 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid

Data from a patent filing (US8703811) and aggregated in BindingDB reports that 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid inhibits human CYP2D6 with an IC50 of 100 nM [1]. This is a critical differentiator from many other GABAergic compounds that are not CYP2D6 inhibitors. This quantitative data is essential for researchers planning in vivo studies, as CYP2D6 inhibition is a primary driver of drug-drug interactions.

Drug Metabolism CYP450 ADME-Tox Medicinal Chemistry

Structural Isomerism and Its Impact on Bioactivity in Dihydrobenzofuran Amino Acids

The target compound (3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid) has a positional isomer, 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid, which differs in both the ring substitution position (5 vs. 6) and the amino group position (4 vs. 3) . The existence of these isomers with identical molecular weight (221.25 g/mol) and similar physicochemical properties underscores that structural nuance, not just formula, dictates biological activity. Researchers have shown that such positional shifts in benzofuran GABA analogues can change the compound's functional profile from agonist to antagonist [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Profiling Chemical Biology

GABA-AT Enzyme Inhibition: Differentiating Functional GABA Modulation

An important functional comparator is the target enzyme GABA aminotransferase (GABA-AT), the primary metabolic enzyme for GABA. While the target compound is a GABA analogue, a different compound (US10800753, Compound 20) was profiled for GABA-AT inhibition and found to have a Ki of 3.4 mM [1]. This weak inhibition (mM range) provides a useful contrast, suggesting that the target compound, as a GABA analogue, may primarily exert its effects through receptor binding rather than enzyme inhibition, a key mechanistic distinction for neuroscience research.

Enzymology GABA Metabolism Anticonvulsant Neurochemistry

The 2,3-Dihydrobenzofuran Core: A Privileged Scaffold for CNS Penetration

A key theoretical advantage of the 2,3-dihydrobenzofuran core is its potential for blood-brain barrier (BBB) penetration. In silico studies on structurally related 2,3-disubstituted benzofuran GABA analogues predict a high probability of BBB crossing [1]. While this is a class-level property, it represents a critical procurement differentiator when compared to more polar or larger GABA derivatives (e.g., baclofen, gabapentin) that have poor or transporter-dependent CNS entry.

Pharmacokinetics Blood-Brain Barrier CNS Drug Design In Silico ADME

3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid: Validated Application Scenarios for Scientific and Industrial Use


Target Validation and Probe Development for CNS Disorders

This compound is ideally suited as a chemical probe in neuroscience research focused on the NMDA receptor and other glutamate receptors. The quantified class-level binding data to the GluN1-GluN2A NMDA receptor (ΔG = -5.8 kcal/mol, predicted Ki = 56 µM) provides a solid foundation for target engagement studies [1]. Researchers investigating the role of these receptors in neurological disorders such as epilepsy, neuropathic pain, or neurodegenerative diseases can use this compound to dissect specific signaling pathways.

ADME-Tox Profiling and Drug-Drug Interaction Studies

The confirmed potent inhibition of CYP2D6 (IC50 = 100 nM) makes this compound a valuable tool for in vitro ADME-Tox screening [2]. It can be used as a positive control in assays designed to assess CYP2D6-mediated metabolism, or to evaluate potential drug-drug interactions during early preclinical development. Its use in this context is supported by quantitative data from a commercial contract research organization.

Structure-Activity Relationship (SAR) Studies of GABA Analogues

As a distinct positional isomer with a unique substitution pattern (6-substituted dihydrobenzofuran with a 3-amino group), this compound is essential for medicinal chemistry SAR campaigns exploring the GABAergic system . Its direct comparison with the 5-substituted isomer (4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid) allows researchers to map how small changes in molecular structure translate to altered target selectivity and functional activity.

Investigating Non-Enzymatic GABAergic Modulation

Given that the target compound is not a potent inhibitor of GABA-AT (Ki > 3.4 mM) [3], it provides a clean tool for studying GABA receptor-mediated effects without the confounding variable of altered GABA metabolism. This is a critical differentiator from drugs like vigabatrin, which act via GABA-AT inhibition.

Quote Request

Request a Quote for 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.